4-(3-Bromophenyl)morpholine
Overview
Description
“4-(3-Bromophenyl)morpholine” is a chemical compound with the molecular formula C10H12BrNO . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a newly synthesized pyrazoline derivative of “this compound” was prepared and assayed biologically for AchE activity . Another study reported the synthesis of “2-(3-bromophenyl)-1-(4-morpholinyl)ethanone” by a two-step synthesis method .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a bromophenyl group. The average mass of the molecule is 242.112 Da and the monoisotopic mass is 241.010223 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, boiling point of 341.1±37.0 °C at 760 mmHg, and a flash point of 160.1±26.5 °C. It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : The compound 4-(3-Bromophenyl)morpholine has been utilized in synthesizing various derivatives. For instance, Zhao (2012) reported the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, showcasing the structural adaptability of this compound (Zhao, 2012).
Molecular Structure Investigations : The molecular structure and conformation of compounds derived from this compound have been extensively studied. The research by Ibiş et al. (2010) on a related compound highlights the significance of crystallography in understanding the structural aspects of these derivatives (Ibiş, Deniz, & Tuyun, 2010).
Applications in Medicinal Chemistry
Antibiotic Activity Modulation : Oliveira et al. (2015) explored the use of 4-(Phenylsulfonyl) morpholine, a related compound, in modulating antibiotic activity against multidrug-resistant strains, indicating the potential of this compound derivatives in combating drug resistance (Oliveira et al., 2015).
Synthesis of Anticoagulants : Luo Lingyan et al. (2011) discussed the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in the production of the anticoagulant rivaroxaban, demonstrating the importance of this compound in pharmaceutical synthesis (Luo Lingyan et al., 2011).
Chemical Synthesis and Reactivity
Novel Synthesis Approaches : D’hooghe et al. (2006) reported novel synthesis methods for morpholine derivatives, highlighting the versatility of this compound in chemical synthesis (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Development of Protecting Groups : Surprenant and Lubell (2006) developed a new safety-catch amine protection group using a derivative of this compound, demonstrating its application in the protection of sensitive functional groups in organic synthesis (Surprenant & Lubell, 2006).
Phototherapy and Imaging
- Cancer Phototherapy : Tang et al. (2019) synthesized a smart photosensitizer with morpholine, demonstrating the application of this compound derivatives in cancer phototherapy and imaging (Tang et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as the production or degradation of certain molecules
Pharmacokinetics
The pharmacokinetic properties of 4-(3-Bromophenyl)morpholine include high gastrointestinal absorption and blood-brain barrier permeability . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties suggest that the compound has good bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues
Properties
IUPAC Name |
4-(3-bromophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMIVKDXRGZOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406901 | |
Record name | 4-(3-Bromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197846-82-5 | |
Record name | 4-(3-Bromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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